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Compound of Interest

Compound Name: (15R)-Bimatoprost

Cat. No.: B601881

(15R)-Bimatoprost: A Comprehensive Technical
Guide

(15R)-Bimatoprost, an epimer of the widely used glaucoma medication Bimatoprost, serves as
a critical reference standard in the pharmaceutical industry for the development, quality control,
and stability testing of its parent compound. This technical guide provides an in-depth overview
of the chemical structure, properties, and analytical methodologies related to (15R)-
Bimatoprost, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(15R)-Bimatoprost is a synthetic prostamide analog, structurally differing from Bimatoprost
only in the stereochemistry of the hydroxyl group at the C-15 position. This subtle change to an
(R) configuration from the active (S) form can significantly impact its biological activity and
receptor binding affinity.

Table 1: Chemical Identifiers of (15R)-Bimatoprost
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Identifier Value

(2)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-
IUPAC Name hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-

ethylhept-5-enamide[1][2]

CAS Number 1163135-92-9[1][3]
Molecular Formula C25H37NO4[1][3]
Molecular Weight 415.57 g/mol [4]

15-epi-Bimatoprost, Bimatoprost Impurity 1,
15(R)-17-phenyl trinor PGF2a ethyl amide

Synonyms

Table 2: Physicochemical Properties of (15R)-Bimatoprost

Property Value Source

Physical State Predicted: Gel ChemicalBook
Boiling Point Predicted: 629.8 + 55.0 °C ChemicalBook
Density Predicted: 1.145 + 0.06 g/cm3 ChemicalBook
pKa Predicted: 14.25 + 0.20 ChemicalBook
Solubility Sparingly soluble in ChemicalBook

Chloroform and Methanol

Mechanism of Action and Signhaling Pathways

While the specific signaling pathways of (15R)-Bimatoprost have not been extensively
elucidated, its mechanism of action is inferred from its structural similarity to Bimatoprost.
Bimatoprost is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous
humor from the eye. It achieves this through a dual mechanism, enhancing outflow through
both the trabecular meshwork (pressure-sensitive) and the uveoscleral (pressure-insensitive)

pathways.[5]
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Bimatoprost acts as a prostamide, mimicking the action of endogenous prostamides. It is
thought to interact with prostamide receptors, though its exact receptor target is still a subject of
research.[6] Additionally, its metabolite, bimatoprost free acid, is a potent agonist of the
prostaglandin F2a (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor
(GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and
remodeling of the extracellular matrix in the uveoscleral pathway, thereby facilitating aqueous
humor outflow.

The primary signaling pathway for FP receptor activation involves the Gg/11 protein, which
activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events
are believed to mediate the cellular responses leading to increased aqueous outflow.
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Bimatoprost Signaling Pathway via FP Receptor

The (15R) configuration in (15R)-Bimatoprost likely alters its binding affinity and/or efficacy at
these receptor sites compared to the (15S) epimer, generally resulting in reduced biological
activity.

Experimental Protocols

Accurate analysis of (15R)-Bimatoprost is crucial for ensuring the purity and quality of
Bimatoprost drug products. The following are representative experimental protocols for its
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analysis.

UHPLC Method for Purity Analysis

This method is suitable for the separation and quantification of (15R)-Bimatoprost from
Bimatoprost and other related substances.

Instrumentation:

» Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array
Detector (DAD).

Chromatographic Conditions:

Column: Acquity BEH C8 (150 x 2.1 mm, 1.7 um)

o Mobile Phase A: 0.01% Phosphoric Acid in Water

e Mobile Phase B: Acetonitrile

e Gradient Elution:

[¢]

0-8.5 min: 20-30% B

8.5-11 min: 30-50% B

[¢]

11-12 min: 50-95% B

[e]

12-12.5 min: 95-20% B

o

[¢]

12.5-15 min: 20% B (re-equilibration)

e Flow Rate: 0.7 mL/min

e Column Temperature: 40 °C

o Detection Wavelength: 210 nm

e Injection Volume: 5 uL
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Sample Preparation:

+ Prepare a stock solution of (15R)-Bimatoprost reference standard and the sample to be
analyzed in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of
approximately 0.1 mg/mL.

Sample Preparation
(0.1 mg/mL in Diluent)

Inject 5 pLL

Mobile Phase Flow

Acquity BEH C8 Column

DAD Detector (210 nm)

Data Acquisition
and Analysis

Click to download full resolution via product page

UHPLC Analysis Workflow for (15R)-Bimatoprost

LC-MS/MS Method for Quantification in Biological
Matrices

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b601881?utm_src=pdf-body
https://www.benchchem.com/product/b601881?utm_src=pdf-body-img
https://www.benchchem.com/product/b601881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This highly sensitive method is suitable for the quantification of (15R)-Bimatoprost in complex
biological matrices like plasma.

Instrumentation:

» High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole
mass spectrometer (MS/MS).

Sample Preparation (Plasma):

To 200 pL of plasma, add an internal standard.

Perform protein precipitation by adding 600 uL of cold acetonitrile.

Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Reconstitute the residue in 100 pL of the mobile phase.

Chromatographic Conditions:

e Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 pym).
» Mobile Phase A: 0.1% Formic Acid in Water

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile

» Flow Rate: 0.4 mL/min

o Gradient: A suitable gradient to achieve separation from matrix components.
Mass Spectrometry Conditions:

« lonization Mode: Electrospray lonization (ESI), Positive

e Scan Type: Multiple Reaction Monitoring (MRM)

¢ MRM Transitions:
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o (15R)-Bimatoprost: Precursor ion (Q1) m/z 416.3 — Product ion (Q3) m/z (specific
fragment to be determined)

o Internal Standard: Specific precursor-product ion transition.

Plasma Sample

Protein Precipitation

(Acetonitrile)

Evaporation

Reconstitution

HPLC Separation
(C18 Column)

MS/MS Detection
(MRM Mode)

Quantification

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b601881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

LC-MS/MS Workflow for (15R)-Bimatoprost in Plasma

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the
structure and stereochemistry of (15R)-Bimatoprost.

Sample Preparation:
e Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCI3, CD30D).
o Transfer the solution to an NMR tube.
NMR Experiments:
e 1D NMR:
o H NMR: To identify the number and environment of protons.
o 13C NMR: To identify the number and type of carbon atoms.

e 2D NMR:

o

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
couplings, which is crucial for assigning quaternary carbons and piecing together the
molecular structure.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is essential for confirming the relative stereochemistry, including the (R)
configuration at C-15.
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The interpretation of these spectra allows for the unambiguous structural assignment of (15R)-
Bimatoprost.

Conclusion

(15R)-Bimatoprost is an indispensable tool in the pharmaceutical analysis of Bimatoprost. A
thorough understanding of its chemical properties, potential biological interactions, and the
analytical methods for its detection and quantification is essential for ensuring the safety and
efficacy of Bimatoprost-containing medications. The methodologies and information presented
in this guide provide a solid foundation for researchers and professionals working with this
important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

